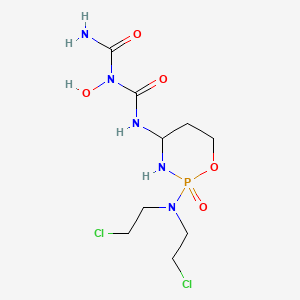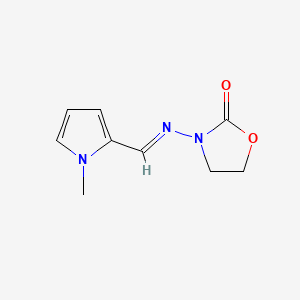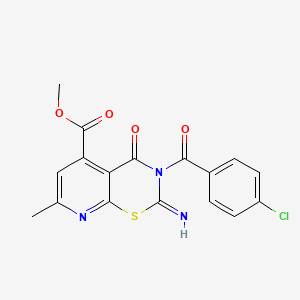
Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves multiple steps. The process typically starts with the reaction of bis(2-chloroethyl)amine with tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The final step involves the oxidation of the intermediate compound to form the P-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphoramide derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to its ability to interfere with DNA replication.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair .
類似化合物との比較
Similar Compounds
Mafosfamide: A similar compound with comparable chemical structure and properties.
Cyclophosphamide: Another related compound used in cancer therapy.
Ifosfamide: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
Imidodicarbonic diamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is unique due to its specific structural features and the presence of the P-oxide group, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with DNA sets it apart from other similar compounds .
特性
CAS番号 |
97139-16-7 |
|---|---|
分子式 |
C9H18Cl2N5O5P |
分子量 |
378.15 g/mol |
IUPAC名 |
3-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-carbamoyl-1-hydroxyurea |
InChI |
InChI=1S/C9H18Cl2N5O5P/c10-2-4-15(5-3-11)22(20)14-7(1-6-21-22)13-9(18)16(19)8(12)17/h7,19H,1-6H2,(H2,12,17)(H,13,18)(H,14,20) |
InChIキー |
MKJICVBNGZKLHT-UHFFFAOYSA-N |
正規SMILES |
C1COP(=O)(NC1NC(=O)N(C(=O)N)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















